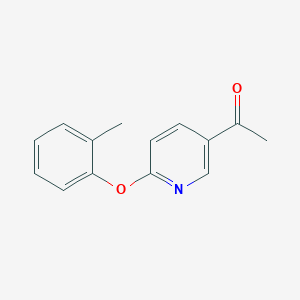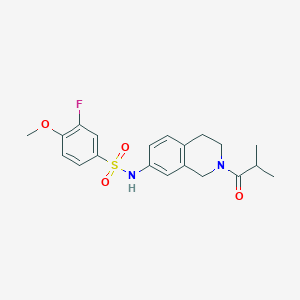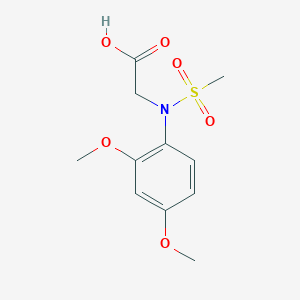![molecular formula C18H18N2O4 B2600351 Benzo[d][1,3]dioxol-5-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034581-28-5](/img/structure/B2600351.png)
Benzo[d][1,3]dioxol-5-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzo[d][1,3]dioxol-5-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone” is a chemical compound that has been studied for its potential applications in various fields. It is known to have a molecular weight of 176.1687 . This compound has shown promising cytotoxic activity with IC50 values ranging from 5.24 to 63.12 μm .
Synthesis Analysis
The synthesis of this compound involves the design and creation of 1-benzo [1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position . The synthesis process is carried out via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of this compound is complex and involves a 1,3-benzodioxole ring system . The structure is also available as a 2D Mol file .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve various stages. The compound has shown promising cytotoxic activity with IC50 values ranging from 5.24 to 63.12 μm .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Antimicrobial Activity : A study focused on the synthesis of new pyridine derivatives, including compounds structurally similar to the subject chemical, demonstrated variable and modest antimicrobial activity against investigated strains of bacteria and fungi. The compounds were prepared using amino-substituted benzothiazoles and chloropyridine-carboxylic acid, and their structures were confirmed through elemental analysis and spectral studies (Patel, Agravat, & Shaikh, 2011).
Thermal and Optical Properties : Another study synthesized a related compound by substituting reactions, focusing on its thermal and optical properties. The study revealed the compound's stable structure through thermal analysis and X-ray diffraction studies. The molecular structure showed significant inter and intramolecular hydrogen bonds contributing to its stability (Karthik et al., 2021).
Physicochemical Properties
DFT and Crystallographic Studies : Research involving density functional theory (DFT) and crystallographic analyses of similar compounds highlighted their conformational stability and physicochemical properties. These studies provide insights into the molecular electrostatic potential and frontier molecular orbitals, which are crucial for understanding the chemical behavior and potential applications of such compounds (Huang et al., 2021).
Hirshfeld Surface Analysis : An investigation into the structural and antiproliferative activity of a novel bioactive heterocycle, closely related to the compound of interest, employed Hirshfeld surface analysis. This method helped analyze intermolecular interactions within the crystal structure, providing a deeper understanding of the compound's stability and biological activity (Prasad et al., 2018).
Novel Applications
Oxidation Processes : A study exploring the activation of peroxymonosulfate by benzoquinone, a process relevant to similar compounds, introduced a novel nonradical oxidation process. This research demonstrated the efficient degradation of environmental contaminants through a catalytic mechanism, suggesting potential applications in environmental remediation (Zhou et al., 2015).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been reported to target various cancer cell lines .
Mode of Action
It has been suggested that similar compounds may cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(3-pyridin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-18(13-3-4-16-17(10-13)23-12-22-16)20-9-1-2-15(11-20)24-14-5-7-19-8-6-14/h3-8,10,15H,1-2,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCHOLMHYPKTSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)OCO3)OC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
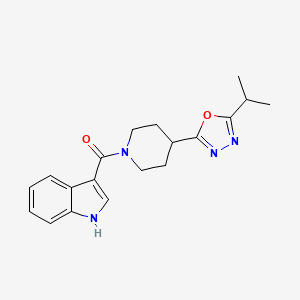
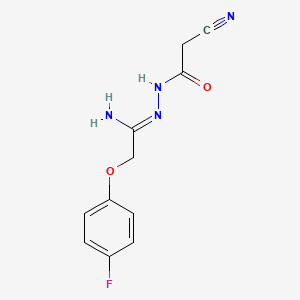
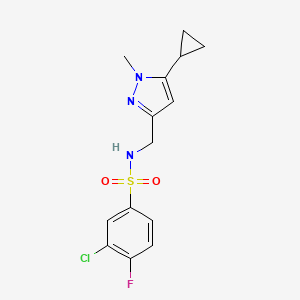
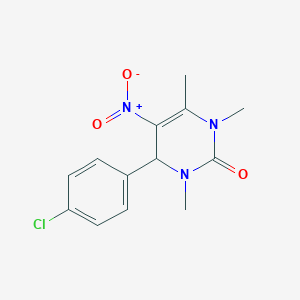
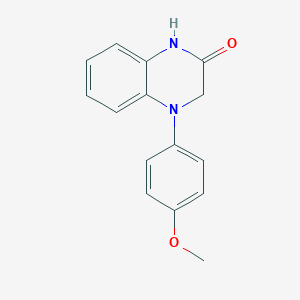
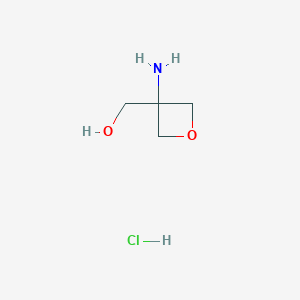

![(1R,5S)-3-Prop-2-enoyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2600279.png)
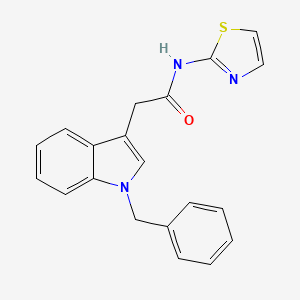
![[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(1H-indol-2-yl)methanone](/img/structure/B2600285.png)
![5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2600286.png)
